molecular formula C11H11NO3 B033949 [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol CAS No. 110578-29-5

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol

Cat. No. B033949
CAS RN: 110578-29-5
M. Wt: 205.21 g/mol
InChI Key: JSRTUUPCQZUMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol, also known as MMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOM belongs to the class of oxazole compounds, which are known for their diverse biological activities. In

Scientific Research Applications

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Another potential application of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also enhances cognitive function and memory retention in animal models.

Mechanism of Action

The mechanism of action of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is complex and involves multiple pathways. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol activates the caspase cascade, leading to apoptosis in cancer cells. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. In the brain, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol reduces oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol in lab experiments is its high yield and purity. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is relatively easy to synthesize and purify, making it an ideal compound for various scientific research applications. However, one of the limitations of using [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is its potential toxicity. Studies have shown that [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol. One of the most significant directions is in the field of cancer research. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown potent anti-tumor activity in various studies, and further research is needed to determine its efficacy in clinical trials. Another direction is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Finally, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol can also be explored for its potential applications in other fields such as agriculture and food science.

Synthesis Methods

The synthesis of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol involves the condensation of 2-methoxybenzaldehyde and glycine in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is typically high, and the purity can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.

properties

CAS RN

110578-29-5

Product Name

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-2-4-9(10)11-6-8(7-13)12-15-11/h2-6,13H,7H2,1H3

InChI Key

JSRTUUPCQZUMQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NO2)CO

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)CO

synonyms

5-(2-METHOXYPHENYL)-3-ISOXAZOLEMETHANOL

Origin of Product

United States

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